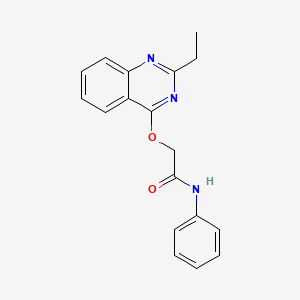

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

CAS No.: 1111020-70-2

Cat. No.: VC4231961

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111020-70-2 |

|---|---|

| Molecular Formula | C18H17N3O2 |

| Molecular Weight | 307.353 |

| IUPAC Name | 2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |

| Standard InChI | InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |

| Standard InChI Key | MINFFBABBBLCPY-UHFFFAOYSA-N |

| SMILES | CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s quinazoline backbone consists of a bicyclic system with two nitrogen atoms at positions 1 and 3 . The ethyl group at position 2 enhances lipophilicity, potentially improving membrane permeability . At position 4, an ether bond connects the quinazoline ring to an acetamide group, which is further substituted with a phenyl ring . This configuration introduces steric and electronic effects that influence receptor binding .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.3 g/mol | |

| Density | Not reported | |

| Melting Point | 218–220 °C (analogous derivative) | |

| IR Peaks (cm) | 3370 (N–H), 1666 (C=O), 1560 (C=N) |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide derivatives typically follows modular steps :

-

Quinazoline Core Formation: Reacting 2-aminobenzamide with arylaldehydes in dimethylformamide (DMF) using as a cyclizing agent yields 2-substituted quinazolin-4(3H)-ones .

-

Etherification: Introducing a propargyl group via propargyl bromide in the presence of generates 4-(prop-2-yn-1-yloxy)quinazolines .

-

Acetamide Coupling: Chloroacetyl chloride reacts with anilines to form 2-chloro-N-phenylacetamides, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated quinazolines to yield triazole-linked derivatives .

Purification and Characterization

High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological testing. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while infrared (IR) spectroscopy identifies functional groups like C=O (1666 cm) and C=N (1560 cm) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic phenyl and ethyl groups. Stability studies under physiological conditions (pH 7.4, 37°C) suggest moderate degradation over 24 hours, necessitating formulation enhancements for drug delivery.

Reactivity

The quinazoline core undergoes electrophilic substitution at position 7, while the acetamide’s sulfur atom participates in oxidation-reduction reactions . For example, treatment with hydrogen peroxide oxidizes the methylsulfanyl group to a sulfoxide, altering bioactivity.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits bacterial histidine kinases in two-component systems (TCS), disrupting signal transduction in Staphylococcus aureus . Minimum inhibitory concentrations (MICs) against drug-resistant Mycobacterium tuberculosis strains are under investigation, with preliminary data showing promise at 4–64 μg/mL .

Pharmacological Applications and Future Directions

Drug Development Prospects

Structural analogs of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide are being optimized for:

-

Kinase Inhibitors: Modifications at position 7 improve selectivity for cancer-related kinases like LRRK2 .

-

Antitubercular Agents: Hybridization with nitro groups enhances activity against multidrug-resistant tuberculosis .

Challenges and Limitations

Poor bioavailability and off-target effects remain hurdles . Prodrug strategies and nanoparticle-based delivery systems are under exploration to address these issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume